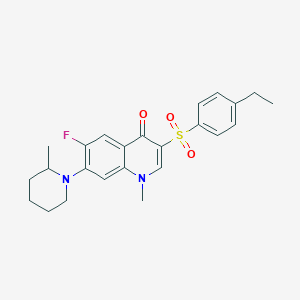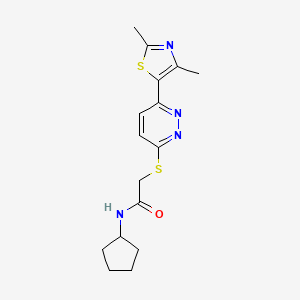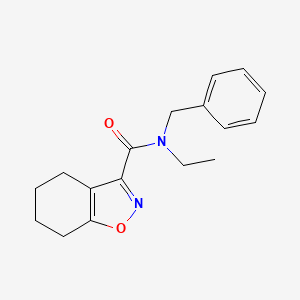![molecular formula C25H28N6O2S B11283091 5-(1,4'-Bipiperidin-1'-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B11283091.png)
5-(1,4'-Bipiperidin-1'-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1,4’-BIPIPERIDINE is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a triazoloquinazoline core, and a bipiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1,4’-BIPIPERIDINE typically involves multiple steps, starting with the preparation of the triazoloquinazoline core. This core can be synthesized through a series of reactions, including cyclization, diazotization, and azidation. The benzenesulfonyl group is then introduced through sulfonylation reactions, and the bipiperidine moiety is attached via nucleophilic substitution reactions. The entire process requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. Green chemistry principles, such as the use of eco-compatible catalysts and solvents, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1’-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1,4’-BIPIPERIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for modifying the benzenesulfonyl and bipiperidine groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper sulfate.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1’-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1,4’-BIPIPERIDINE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antibacterial, antifungal, and anticancer agent.
Pharmacology: Studies focus on its interactions with various biological targets, including enzymes and receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties
Mechanism of Action
The mechanism of action of 1’-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1,4’-BIPIPERIDINE involves its interaction with specific molecular targets, such as enzymes and receptors. The benzenesulfonyl group is known to enhance binding affinity, while the triazoloquinazoline core can modulate the activity of various biological pathways. The bipiperidine moiety may contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazoloquinoxaline: Shares the triazoloquinazoline core but lacks the benzenesulfonyl and bipiperidine groups.
1,2,4-Triazoloquinazoline: Similar core structure but different substitution pattern.
Benzenesulfonylpiperidine: Contains the benzenesulfonyl group and piperidine moiety but lacks the triazoloquinazoline core
Uniqueness
1’-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1,4’-BIPIPERIDINE is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the benzenesulfonyl group enhances its binding affinity, while the triazoloquinazoline core provides a versatile platform for further functionalization .
Properties
Molecular Formula |
C25H28N6O2S |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-5-(4-piperidin-1-ylpiperidin-1-yl)triazolo[1,5-a]quinazoline |
InChI |
InChI=1S/C25H28N6O2S/c32-34(33,20-9-3-1-4-10-20)25-24-26-23(21-11-5-6-12-22(21)31(24)28-27-25)30-17-13-19(14-18-30)29-15-7-2-8-16-29/h1,3-6,9-12,19H,2,7-8,13-18H2 |
InChI Key |
KWHLEJDMVLHDOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3-nitrophenyl)-6-(2,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11283015.png)

![N-(4-chlorophenyl)-2-[3-cyclopentyl-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11283022.png)

![N-(4-Ethylphenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide](/img/structure/B11283035.png)
![4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methylphenyl)butanamide](/img/structure/B11283042.png)
![Ethyl 6-{[4-(ethoxycarbonyl)piperidin-1-yl]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11283061.png)
![1-(5-Chloro-2-methylphenyl)-4-[3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine](/img/structure/B11283066.png)

![9-(4-chlorophenyl)-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11283074.png)
![N-{2-[3-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide](/img/structure/B11283081.png)
![Ethyl 3-({[3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11283085.png)
![N-(4-ethylphenyl)-2-[3-(4-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11283086.png)
